molecular formula C9H16ClN B2739637 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride CAS No. 2411261-00-0

1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride

Cat. No. B2739637
CAS RN: 2411261-00-0
M. Wt: 173.68
InChI Key: YBYCJQQRZPXLHU-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2411261-00-0 . It has a molecular weight of 173.69 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1,2,3,4,5,6,7,8-octahydroisoquinoline hydrochloride . The InChI Code is 1S/C9H15N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h10H,1-7H2;1H .


Physical And Chemical Properties Analysis

1,2,3,4,5,6,7,8-Octahydroisoquinoline hydrochloride is a powder in physical form . It has a melting point of 147-149 degrees . It is typically stored at room temperature .

Scientific Research Applications

Comprehensive Analysis of 1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride Applications

1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride, also known as EN300-7535323, is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmaceutical Synthesis: This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the production of dextromethorphan , a widely used antitussive (cough suppressant) found in many over-the-counter medications .

Enzyme-Catalyzed Reactions: The compound has been utilized in enzyme-catalyzed reactions, specifically with a newly discovered cyclohexylamine oxidase enzyme, which can deracemize the compound under certain conditions, leading to high enantiomeric excesses . This is crucial for producing optically pure substances required in certain drugs.

Morphinan Alkaloid Precursor: It acts as a precursor in the synthetic preparation of morphinan alkaloids, which are important for their analgesic and antitussive properties. These alkaloids are structurally related to morphine .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMTVEBUPDHVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6,7,8-Octahydroisoquinoline;hydrochloride

CAS RN

2411261-00-0
Record name 1,2,3,4,5,6,7,8-octahydroisoquinoline hydrochloride
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